molecular formula C9H16O2 B14616881 6-Methyloct-4-yne-1,6-diol CAS No. 58447-63-5

6-Methyloct-4-yne-1,6-diol

Cat. No.: B14616881
CAS No.: 58447-63-5
M. Wt: 156.22 g/mol
InChI Key: LDQBNTNPXOJNDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyloct-4-yne-1,6-diol is an organic compound characterized by the presence of both an alkyne and a diol functional group. This compound is part of the alkyne family, which is known for having carbon-carbon triple bonds. The molecular formula for this compound is C9H16O2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyloct-4-yne-1,6-diol typically involves the use of alkyne and diol precursors. One common method is the partial hydrogenation of this compound precursors under controlled conditions. This process often employs catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes, utilizing high-pressure reactors and continuous flow systems to ensure efficient conversion of precursors to the desired product. The use of advanced catalytic systems and optimized reaction conditions is crucial for achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions

6-Methyloct-4-yne-1,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Methyloct-4-yne-1,6-diol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyloct-4-yne-1,6-diol involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the diol groups can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyloct-4-yne-1,6-diol is unique due to the presence of both an alkyne and diol functional group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various fields of research and industry .

Properties

CAS No.

58447-63-5

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

6-methyloct-4-yne-1,6-diol

InChI

InChI=1S/C9H16O2/c1-3-9(2,11)7-5-4-6-8-10/h10-11H,3-4,6,8H2,1-2H3

InChI Key

LDQBNTNPXOJNDP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#CCCCO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.